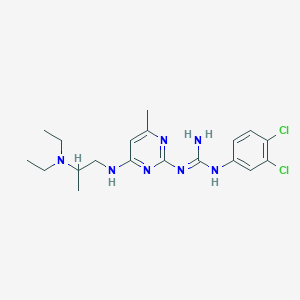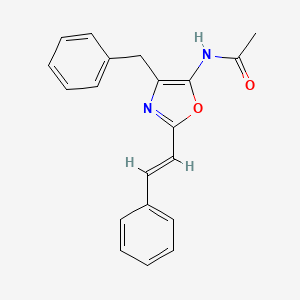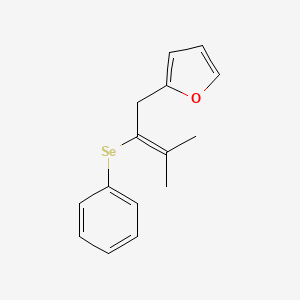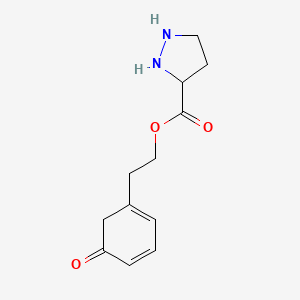
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate is a complex organic compound that features a pyrazolidine ring fused with a carboxylate group and a cyclohexadienone moiety
準備方法
The synthesis of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of a cyclohexadienone derivative with an ethyl pyrazolidine-3-carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
化学反応の分析
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
科学的研究の応用
2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 2-(5-Oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate include other pyrazolidine derivatives and cyclohexadienone-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example, pyrazolidine-3-carboxylate derivatives with different substituents on the pyrazolidine ring or variations in the cyclohexadienone moiety can exhibit distinct chemical and biological properties .
Some similar compounds include:
- Pyrazolidine-3-carboxylate derivatives
- Cyclohexadienone derivatives
- Indole derivatives with similar structural motifs
By comparing these compounds, researchers can gain insights into the unique features and potential advantages of this compound in various applications.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
2-(5-oxocyclohexa-1,3-dien-1-yl)ethyl pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c15-10-3-1-2-9(8-10)5-7-17-12(16)11-4-6-13-14-11/h1-3,11,13-14H,4-8H2 |
InChIキー |
WNRCALBSPMRGTD-UHFFFAOYSA-N |
正規SMILES |
C1CNNC1C(=O)OCCC2=CC=CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


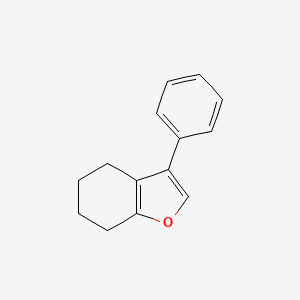

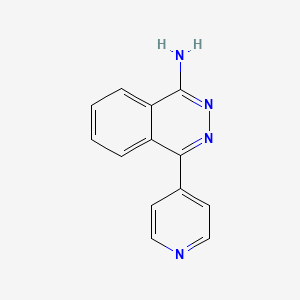
![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)

![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
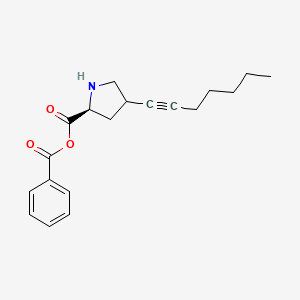
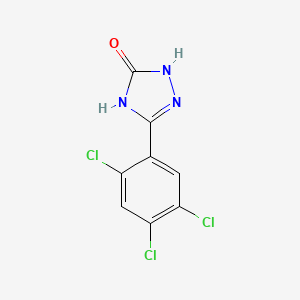
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
